molecular formula C24H24BrNO8 B1216424 Naphthol AS-BI beta-D-galactopyranoside CAS No. 51349-63-4

Naphthol AS-BI beta-D-galactopyranoside

Cat. No.: B1216424
CAS No.: 51349-63-4
M. Wt: 534.4 g/mol
InChI Key: SISGBWZDEMMSLV-KQWJERSKSA-N
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Description

Naphthol AS-BI beta-D-galactopyranoside (NAP-GAL) is a water-soluble compound that has been used in various scientific research applications due to its unique properties. NAP-GAL is a derivative of naphthol, which is a polycyclic aromatic hydrocarbon (PAH) with a range of useful properties. The compound is an important reagent used in the synthesis of other compounds, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Cytochemical Applications Naphthol AS-BI β-D-galactopyranoside has also been used in cytochemical methods for demonstrating enzyme activities within cells. For example, β-glucuronidase activity can be visualized using this compound in conjunction with specific staining techniques, allowing for the in situ demonstration of enzyme activity. This application is particularly valuable in liver and kidney tissues, where enzymatic activities are of interest in both health and disease states. The development of these cytochemical techniques provides insights into cellular processes and enzyme localization, contributing to our understanding of cellular function and pathology (M. Hayashi, Y. Nakajima, W. Fishman, 1964).

Biochemical Assays Furthermore, Naphthol AS-BI β-D-galactopyranoside is utilized in biochemical assays to measure specific enzyme activities, such as β-galactosidase. The specificity of this compound for certain enzyme activities makes it a useful tool in the biochemical analysis of enzyme function and in the study of metabolic pathways. This application is crucial in research fields focusing on enzymology, metabolism, and related areas, where precise measurement of enzyme activities is essential (N. Asp, A. Dahlqvist, 1971).

Photocatalytic Research In a different context, Naphthol AS-BI derivatives have been explored in photocatalytic applications, demonstrating the versatility of naphthol compounds in scientific research. For instance, studies on g-C3N4/C@Bi2MoO6 composites for the degradation of β-naphthol under visible-light irradiation highlight the potential of naphthol derivatives in environmental applications, such as water purification and the degradation of organic pollutants (Tianjin Ma et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

The compound interacts with its target, β-galactosidase, by competitive inhibition . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

The compound affects the biochemical pathway involving the hydrolysis of β-galactosides. By inhibiting β-galactosidase, it prevents the breakdown of these compounds, potentially affecting various cellular processes .

Result of Action

The inhibition of β-galactosidase by this compound can lead to the accumulation of β-galactosides in cells. This can be used as a tool in biomedical research for detecting the activity and expression of β-galactosidase . It enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

Safety and Hazards

It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Naphthol AS-BI beta-D-galactopyranoside plays a crucial role in biochemical reactions, primarily as a substrate for beta-galactosidase. When hydrolyzed by beta-galactosidase, it releases a chromogenic product that can be easily detected and measured. This property makes it an essential tool for detecting and quantifying beta-galactosidase activity in various biological samples .

The compound interacts with beta-galactosidase through competitive inhibition, where it competes with natural substrates for the enzyme’s active site. This interaction is vital for studying the enzyme’s kinetics and understanding its role in different biological processes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for beta-galactosidase. Its hydrolysis by the enzyme leads to the production of a detectable chromogenic product, which can be used to study cellular processes such as lysosomal storage disorders and tumor development.

The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interaction with beta-galactosidase. By inhibiting or activating this enzyme, this compound can modulate various cellular functions and provide insights into the underlying mechanisms of diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition of beta-galactosidase. The compound binds to the enzyme’s active site, preventing the natural substrate from accessing it. This inhibition can be used to study the enzyme’s activity and understand its role in different biological processes .

Additionally, the hydrolysis of this compound by beta-galactosidase results in the release of a chromogenic product, which can be detected and measured. This property is essential for studying enzyme kinetics and understanding the molecular mechanisms underlying various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light .

Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound can lead to changes in enzyme activity and cellular metabolism, providing valuable insights into the compound’s long-term effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit beta-galactopyranoside activity, while higher doses may lead to toxic or adverse effects .

Threshold effects have been observed in these studies, where the compound’s impact on enzyme activity and cellular function changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal concentration of this compound for various research applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to beta-galactosidase activity. The compound is hydrolyzed by beta-galactosidase, resulting in the release of a chromogenic product that can be detected and measured .

The interaction of this compound with beta-galactosidase is essential for studying the enzyme’s role in various metabolic processes. By modulating beta-galactosidase activity, the compound can influence metabolic flux and metabolite levels, providing valuable insights into the underlying mechanisms of diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .

The transport and distribution of this compound are crucial for understanding its effects on cellular processes and determining the optimal conditions for its use in research applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, providing valuable insights into its role in various cellular processes .

Understanding the subcellular localization of this compound is essential for determining its effects on cellular function and optimizing its use in research applications .

Properties

IUPAC Name

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISGBWZDEMMSLV-KQWJERSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965621
Record name 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51349-63-4
Record name Naphthol AS-BI beta-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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